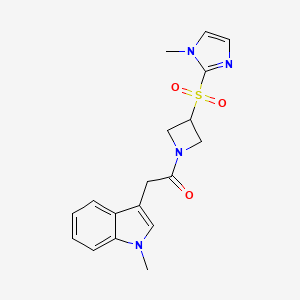

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

This compound features an azetidine ring substituted at the 3-position with a sulfonyl-linked 1-methylimidazole moiety. The ethanone group bridges the azetidine to a 1-methylindole group.

Properties

IUPAC Name |

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-20-8-7-19-18(20)26(24,25)14-11-22(12-14)17(23)9-13-10-21(2)16-6-4-3-5-15(13)16/h3-8,10,14H,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQWDUQZKGMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone , a complex organic molecule, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 358.39 g/mol. The structure features an azetidine ring, an indole moiety, and a sulfonyl group that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that related compounds containing indole and imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated against HeLa, MCF-7, and HT-29 cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF-7 | 0.34 |

| Compound 7d | HT-29 | 0.86 |

Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization akin to colchicine's mechanism .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus (MRSA) | 6.5 |

| Escherichia coli | 9.4 |

Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy:

- Synthesis and Evaluation : A study synthesized various derivatives of the imidazole-containing azetidine compounds to evaluate their antiproliferative activities against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : Another study tested the synthesized compounds against a panel of bacterial strains, revealing promising results in inhibiting growth, particularly in resistant strains like MRSA .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, often exhibit antimicrobial properties. The presence of the sulfonamide group allows for interactions with bacterial enzymes, potentially inhibiting their function . Studies have shown that increasing the concentration of related compounds enhances their antibacterial activity, suggesting that this compound may also possess similar properties.

Antitumor Activity

The compound's complex structure suggests potential applications in cancer therapy. Preliminary studies have indicated that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. The imidazole moiety may facilitate interactions with target proteins through hydrogen bonding and π-stacking interactions .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of related sulfonamide derivatives against various bacterial strains. Results indicated that compounds similar to 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone exhibited significant inhibition zones at higher concentrations, supporting its potential as an antimicrobial agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with bacterial enzymes such as DNA gyrase. The binding affinity and interaction patterns suggest that the compound could effectively inhibit enzyme activity, which is crucial for bacterial survival and replication .

Comparison with Similar Compounds

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.